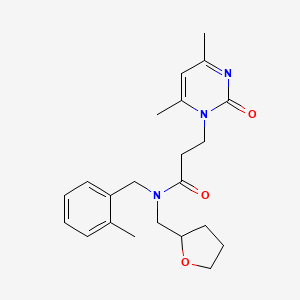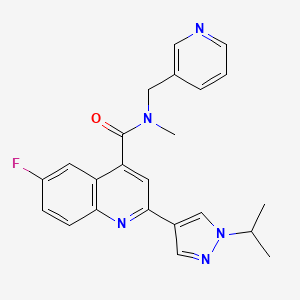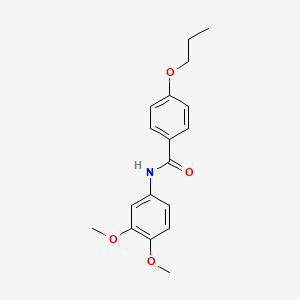![molecular formula C13H10BrN3O4 B3921699 N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B3921699.png)
N'-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
Übersicht
Beschreibung
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-bromo-4-nitrophenyl group and an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Hydrazone Formation: The brominated intermediate is then reacted with acetohydrazide in the presence of a suitable base, such as sodium acetate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-bromo-4-nitrophenoxy)-N’-[(1E)-[5-(3-nitrophenyl)furan-2-yl]methylidene]acetohydrazide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
N’-{(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c1-8(18)16-15-7-10-3-5-13(21-10)11-4-2-9(17(19)20)6-12(11)14/h2-7H,1H3,(H,16,18)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOGICVLGVNFBH-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-{[3-(3-chlorobenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B3921620.png)
![methyl 2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B3921630.png)




![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3921666.png)
![6-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3921682.png)
![methyl 4-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B3921688.png)
![3-(5-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B3921693.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B3921701.png)
![N-(3'-methyl-3-biphenylyl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]prolinamide](/img/structure/B3921703.png)
![8-[(2-isopropylpyrimidin-5-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3921722.png)
![3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3921734.png)
